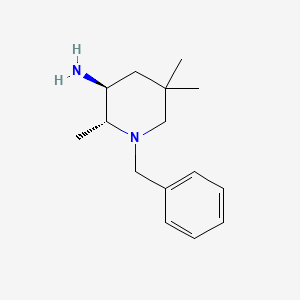

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

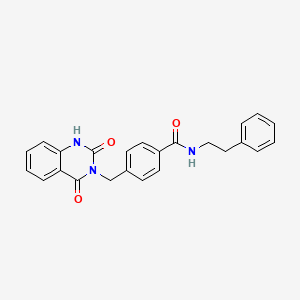

“(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine” is a complex organic compound. The (2R,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “1-Benzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) attached to the first carbon of the piperidine ring. The “2,5,5-trimethyl” part indicates that there are methyl groups (CH3) attached to the 2nd and 5th carbons of the piperidine ring. The “piperidine” is a six-membered ring with one nitrogen atom, and the “3-amine” indicates an amine functional group (NH2) attached to the third carbon of the piperidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and methyl groups, and the creation of the amine functional group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the specified stereochemistry. The benzyl group is a planar, aromatic system, while the piperidine ring is not planar due to the presence of the nitrogen atom. The amine group can participate in hydrogen bonding, and the methyl groups can increase the overall hydrophobicity of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amine group might participate in acid-base reactions or could be alkylated. The piperidine ring could undergo reactions typical for amines, and the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the amine group might make it a base in certain conditions .Wissenschaftliche Forschungsanwendungen

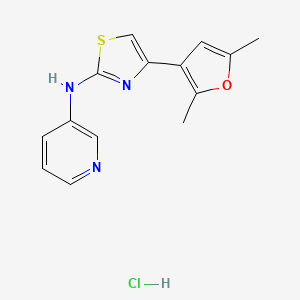

Fluorescent and Colorimetric pH Probes

Research has highlighted the development of highly water-soluble fluorescent and colorimetric pH probes, such as a benzothiazole-derived compound, which demonstrates the potential for similar compounds in intracellular pH imaging due to their outstanding solubility and stability in water (Diana, Caruso, Tuzi, & Panunzi, 2020).

Reactivity and Material Properties in Polymer Chemistry

Another area of application is in the reactivity and material properties of thermosetting resins, where various amines, including trimethylhexamethylenediamine, have been explored as hardeners for benzoxazine monomers, impacting the cure rate and processability of resins (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).

Metal-Organic Frameworks (MOFs)

Amine-functionalized metal-organic frameworks (MOFs) represent a critical area of application, where the inclusion of amine groups enhances the MOFs' catalytic, adsorptive, and separation capabilities. For instance, a study on amine-functionalized mixed-ligand MOFs of UiO-66 topology elucidated the impact of amine functionalization on the stability and porosity of the framework (Chavan, Shearer, Svelle, Olsbye, Bonino, Ethiraj, Lillerud, & Bordiga, 2014).

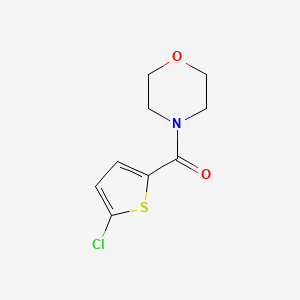

Catalysis and Synthesis

In catalysis, compounds bearing amine functionalities are instrumental in the development of efficient and reusable catalysts for organic synthesis, such as the selective synthesis of tetrahydro-chromenes, showcasing the versatility of amine-functionalized compounds in facilitating complex chemical transformations (Safarifard, Beheshti, & Morsali, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3/t12-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIORMUPKAICPAC-OCCSQVGLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(CN1CC2=CC=CC=C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)

![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2923311.png)